molecular formula C13H14N4 B13206022 2-(Diethylamino)-1,8-naphthyridine-3-carbonitrile

2-(Diethylamino)-1,8-naphthyridine-3-carbonitrile

Cat. No.: B13206022
M. Wt: 226.28 g/mol
InChI Key: SQHJZKQGLMOMEA-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that features a naphthyridine core with a diethylamino group at the 2-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1,8-naphthyridine-3-carbonitrile typically involves the reaction of 2-chloro-1,8-naphthyridine with diethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at elevated temperatures to facilitate the substitution reaction. The cyano group can be introduced via a subsequent reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1,8-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthyridine core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted naphthyridine derivatives with different functional groups replacing the diethylamino group.

Scientific Research Applications

2-(Diethylamino)-1,8-naphthyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile
  • 2-(Pyrrolidin-1-yl)-1,8-naphthyridine-3-carbonitrile
  • 2-(Morpholino)-1,8-naphthyridine-3-carbonitrile

Uniqueness

2-(Diethylamino)-1,8-naphthyridine-3-carbonitrile is unique due to the presence of the diethylamino group, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different substituents, affecting its reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-(diethylamino)-1,8-naphthyridine-3-carbonitrile

InChI

InChI=1S/C13H14N4/c1-3-17(4-2)13-11(9-14)8-10-6-5-7-15-12(10)16-13/h5-8H,3-4H2,1-2H3

InChI Key

SQHJZKQGLMOMEA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C2C=CC=NC2=N1)C#N

Origin of Product

United States

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